molecular formula C9H13NO B14856301 3-Tert-butylpyridin-4-OL

3-Tert-butylpyridin-4-OL

Cat. No.: B14856301
M. Wt: 151.21 g/mol
InChI Key: VZYHXSFCJJUODD-UHFFFAOYSA-N
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Description

3-Tert-butylpyridin-4-OL: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 3-position and a hydroxyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylpyridin-4-OL can be achieved through several methods. One common approach involves the cycloaddition of α-tert-butylacrolein to butyl vinyl ether, followed by conversion of the resulting dihydropyran derivative into the pyridine base . This multi-step process typically involves the following steps:

  • Cycloaddition reaction to form a dihydropyran intermediate.
  • Conversion of the dihydropyran intermediate to the pyridine base through a series of chemical transformations.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylpyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: 3-Tert-butylpyridin-4-OL is used as an additive in electrolytes for dye-sensitized solar cells (DSSC) and in hole transport layer materials for polymer photovoltaics and perovskite solar cells . It helps improve the crystallinity and efficiency of these materials.

Biology and Medicine:

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of more complex organic compounds. Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butylpyridin-4-OL is primarily related to its chemical structure and functional groups. The hydroxyl group at the 4-position can participate in hydrogen bonding and other interactions, while the tert-butyl group at the 3-position provides steric hindrance and influences the compound’s reactivity. These features contribute to its effectiveness as an additive in various chemical processes and materials.

Comparison with Similar Compounds

Uniqueness: 3-Tert-butylpyridin-4-OL is unique due to the presence of both a tert-butyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-tert-butyl-1H-pyridin-4-one

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-6-10-5-4-8(7)11/h4-6H,1-3H3,(H,10,11)

InChI Key

VZYHXSFCJJUODD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC=CC1=O

Origin of Product

United States

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